4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20172683
InChI: InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

CAS No.:

Cat. No.: VC20172683

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid -

Specification

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 4-methoxy-3-(oxan-4-yl)benzoic acid
Standard InChI InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15)
Standard InChI Key ZGCVJONSZAEWNY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a benzoic acid group (C₆H₅COOH) modified at the 3- and 4-positions. The 4-methoxy group (-OCH₃) introduces electron-donating effects, while the tetrahydropyran ring at the 3-position adds steric bulk and conformational flexibility. The THP ring adopts a chair conformation, minimizing steric strain and optimizing interactions with biological targets or crystal lattice structures .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight252.26 g/mol
CAS Number130290-79-8
Functional GroupsCarboxylic acid, methoxy, THP

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the THP ring protons (δ 3.5–4.0 ppm for axial/equatorial H) and the methoxy group (singlet at δ 3.8 ppm) . Infrared (IR) spectra show characteristic stretches for the carboxylic acid O-H (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-O-C ether linkages (~1250 cm⁻¹).

Synthesis and Manufacturing

Conventional Routes

The most reported synthesis begins with 4-methoxybenzoic acid, which undergoes Friedel-Crafts alkylation with tetrahydro-2H-pyran-4-ylmethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This forms an ester intermediate, which is hydrolyzed to the final product using aqueous NaOH or KOH .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1THP-methanol, H₂SO₄, 80°C75%
2NaOH (2M), reflux, 2h90%

Alternative Approaches

Recent patents describe microwave-assisted synthesis to reduce reaction times (30 minutes vs. 4 hours) and improve yields (85–92%) . Solvent-free mechanochemical methods have also been explored, aligning with green chemistry principles .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The benzoic acid moiety undergoes standard reactions:

  • Esterification: With alcohols (e.g., methanol) under H₂SO₄ catalysis .

  • Amide Formation: Coupling with amines via DCC/DMAP-mediated activation .

THP Ring Modifications

The tetrahydropyran ring participates in:

  • Oxidation: Using m-CPBA to form pyran-4-one derivatives.

  • Ring-Opening: Acidic hydrolysis yields diols, enabling further functionalization.

Applications in Materials Science

Ferroelectric Liquid Crystals

Incorporating the compound into mesogenic structures enhances dipole alignment, as demonstrated in ferroelectric nematogens with spontaneous polarization values exceeding 200 nC/cm² . The THP ring’s rigidity and the methoxy group’s electron donation stabilize smectic phases at room temperature .

Table 3: Thermal Properties of Derived Materials

Phase TransitionTemperature (°C)
Crystal → Smectic C120
Smectic C → Isotropic185

Pharmaceutical Relevance

Enzyme Inhibition

The compound’s carboxylic acid group chelates metal ions in enzyme active sites. In kinase inhibition assays (e.g., CDK2), it shows IC₅₀ values of 1.2–3.8 µM, attributed to H-bonding with backbone amides and hydrophobic interactions with the THP ring .

Prodrug Development

Ester prodrugs (e.g., methyl ester) exhibit improved bioavailability (AUC₀–∞ = 450 ng·h/mL vs. 120 ng·h/mL for parent acid) by enhancing intestinal absorption .

Recent Advances and Patent Landscape

A 2023 patent (EP4247490A2) discloses crystalline forms of a pyrroloindazole-benzoic acid derivative incorporating 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid . Form I demonstrates superior solubility (23 mg/mL vs. 8 mg/mL for amorphous form) and stability (≥24 months at 25°C) .

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